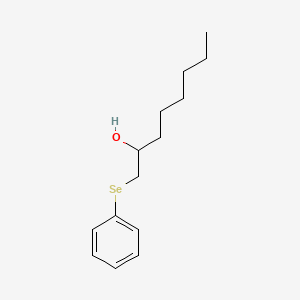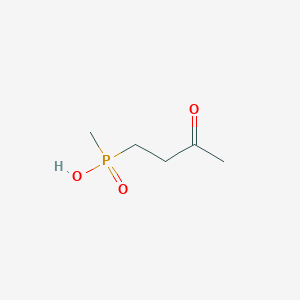
Methyl(3-oxobutyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(3-oxobutyl)phosphinic acid is an organophosphorus compound with the molecular formula C5H11O3P. It contains a phosphinic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3-oxobutyl)phosphinic acid can be achieved through several methods. One common approach involves the reaction of methyl hypophosphite with methyl acrylate, followed by hydrolysis to yield the desired phosphinic acid . The reaction conditions typically involve the use of a solvent such as diethyl ether and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(3-oxobutyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine oxide.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphinic acid derivatives.
Applications De Recherche Scientifique
Methyl(3-oxobutyl)phosphinic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and other bioactive compounds.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of methyl(3-oxobutyl)phosphinic acid involves its interaction with molecular targets such as enzymes and proteins. The phosphinic acid group can mimic the transition state of enzyme-catalyzed reactions, making it a potent inhibitor of certain enzymes. This property is exploited in the design of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl(3-oxobutyl)phosphinic acid include:
Hypophosphorous acid:
Phosphonic acid: Contains a phosphorus atom bonded to three oxygen atoms and one carbon atom, similar to phosphinic acid but with different oxidation states and properties.
Phosphoric acid: A related phosphorus oxyacid with different chemical properties and applications.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
49849-26-5 |
|---|---|
Formule moléculaire |
C5H11O3P |
Poids moléculaire |
150.11 g/mol |
Nom IUPAC |
methyl(3-oxobutyl)phosphinic acid |
InChI |
InChI=1S/C5H11O3P/c1-5(6)3-4-9(2,7)8/h3-4H2,1-2H3,(H,7,8) |
Clé InChI |
HORAABAEVCFTSB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCP(=O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14654159.png)
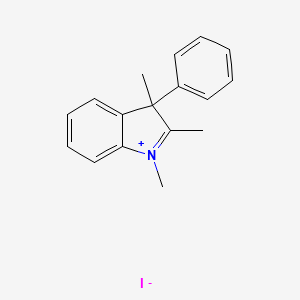
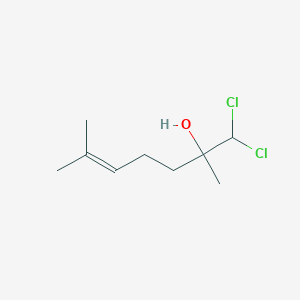
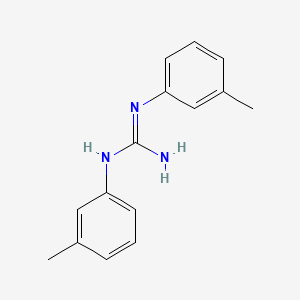

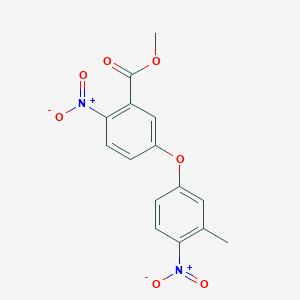
![[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene](/img/structure/B14654196.png)


![N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14654201.png)
![9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654205.png)


